REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].C=O.O.[C:13]1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([C:3]1([CH2:8][OH:9])[CH2:6][O:7][CH2:13][O:5][CH2:4]1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
405 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)(CO)CO
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at a bath temperature of 120° C. to 170° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dean-stark trap and a condenser
|
Type
|
CUSTOM
|
Details
|
The toluene-water was collected
|
Type
|
CUSTOM
|
Details
|
after removing the toluene
|
Type
|
DISTILLATION
|
Details
|
the crude product was distilled under vacuum at 10-11 mm Hg and 115° C. to 117° C
|
Type
|
CUSTOM
|
Details
|
410 grams of 5-ethyl-5-hydroxymethyl-1,3-dioxane (EHMDO) were collected
|
Type
|
CUSTOM
|
Details
|
The product was then dried by molecular sieve
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |